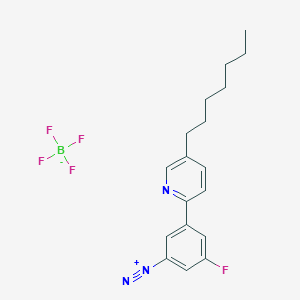
C18H21BF5N3
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
C18H21BF5N3 is a chemical compound that is commonly referred to as Methylene Blue. It is a heterocyclic aromatic chemical compound that is widely used in scientific research. Methylene Blue was first synthesized in 1876 by Heinrich Caro and has since been used in various applications such as staining biological tissues, treating methemoglobinemia, and as an antimalarial drug. In
作用機序
Methylene Blue works by inhibiting the activity of enzymes such as monoamine oxidase and nitric oxide synthase. It also acts as an electron carrier in the mitochondrial respiratory chain, which helps to increase cellular respiration. Methylene Blue has also been shown to have antioxidant properties, which can help to protect cells from damage caused by free radicals.
Biochemical and Physiological Effects:
Methylene Blue has been shown to have various biochemical and physiological effects. It has been shown to increase mitochondrial respiration, which can help to improve cellular energy production. Methylene Blue has also been shown to have neuroprotective effects, which can help to protect the brain from damage caused by oxidative stress. Additionally, Methylene Blue has been shown to have anti-inflammatory effects, which can help to reduce inflammation in the body.
実験室実験の利点と制限
Methylene Blue has several advantages when used in lab experiments. It is a relatively inexpensive chemical compound that is readily available. It is also stable under normal laboratory conditions and has a long shelf life. However, Methylene Blue has some limitations. It can be toxic at high concentrations, and its staining properties can interfere with certain assays.
将来の方向性
There are several future directions for the use of Methylene Blue in scientific research. One area of interest is the potential use of Methylene Blue as a treatment for neurodegenerative diseases such as Alzheimer's and Parkinson's. Methylene Blue has been shown to have neuroprotective effects, and further research is needed to explore its potential use in treating these diseases. Another area of interest is the use of Methylene Blue in cancer research. Methylene Blue has been shown to have antitumor properties, and further research is needed to explore its potential use in cancer treatment.
Conclusion:
In conclusion, Methylene Blue is a widely used chemical compound in scientific research. Its synthesis method has been well documented, and it has a wide range of applications. Methylene Blue works by inhibiting enzymes, acting as an electron carrier, and having antioxidant properties. It has several advantages and limitations when used in lab experiments, and there are several future directions for its use in scientific research.
合成法
The synthesis of Methylene Blue involves the reaction of N,N-dimethylaniline with benzaldehyde in the presence of hydrochloric acid. The resulting product is then oxidized using sodium nitrite and hydrochloric acid to form Methylene Blue. This synthesis method has been used for over a century and has been well documented in scientific literature.
科学的研究の応用
Methylene Blue has a wide range of scientific research applications. It is commonly used as a biological stain to visualize various biological structures such as DNA, RNA, and proteins. Methylene Blue has also been used in the treatment of methemoglobinemia, a condition where the blood is unable to carry oxygen effectively. Additionally, Methylene Blue has been studied for its potential use as an antimalarial drug, as it has been shown to inhibit the growth of the malaria parasite.
特性
IUPAC Name |
3-fluoro-5-(5-heptylpyridin-2-yl)benzenediazonium;tetrafluoroborate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H21FN3.BF4/c1-2-3-4-5-6-7-14-8-9-18(21-13-14)15-10-16(19)12-17(11-15)22-20;2-1(3,4)5/h8-13H,2-7H2,1H3;/q+1;-1 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VDCZOECHSQMWGM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
[B-](F)(F)(F)F.CCCCCCCC1=CN=C(C=C1)C2=CC(=CC(=C2)F)[N+]#N |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H21BF5N3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
385.2 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。









![1-[4-[(4-Fluorophenyl)methyl]piperazin-1-yl]-2-methylpropan-1-one](/img/structure/B7500618.png)



![2-[[3-(3,5-Dimethylphenoxy)-2-hydroxypropyl]amino]-2-methylpropan-1-ol](/img/structure/B7500640.png)
![2-[[3-(2,6-Dimethylphenoxy)-2-hydroxypropyl]amino]-2-methylpropan-1-ol](/img/structure/B7500647.png)